N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine
CAS No.:
Cat. No.: VC16535260
Molecular Formula: C17H27NO8
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27NO8 |
|---|---|
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | (3,4-diacetyloxy-5-hydroxy-6-piperidin-1-yloxan-2-yl)methyl acetate |
| Standard InChI | InChI=1S/C17H27NO8/c1-10(19)23-9-13-15(24-11(2)20)16(25-12(3)21)14(22)17(26-13)18-7-5-4-6-8-18/h13-17,22H,4-9H2,1-3H3 |
| Standard InChI Key | BRDQWGWKVQRHOR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)N2CCCCC2)O)OC(=O)C)OC(=O)C |
Introduction
Structural and Molecular Characteristics
The compound’s structure comprises a β-D-glucopyranose unit with acetyl groups at the 3, 4, and 6 hydroxyl positions, connected to a piperidine ring through an N-glycosidic bond. Key molecular features include:
The acetyl groups shield reactive hydroxyls, reducing enzymatic degradation and improving lipid solubility . The piperidine ring introduces basicity (pKa ~10), enabling pH-dependent reactivity in biological systems .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves:
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Acetylation of D-glucose: Protection of hydroxyl groups using acetic anhydride to yield 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose .
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Selective deacetylation: Removal of the anomeric acetyl group to generate a reactive hemiacetal intermediate.
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Glycosylation: Reaction with piperidine in the presence of a Lewis acid (e.g., BF₃·Et₂O) to form the N-glycosidic bond .
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Purification: Chromatographic isolation to achieve high purity (>98%) .
Key Reactions
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Hydrolysis: Under acidic conditions, the acetyl groups hydrolyze to regenerate free hydroxyls, enabling further functionalization .
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Enzymatic cleavage: Glycosidases may target the β-D-glucopyranosyl linkage, releasing piperidine .
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Nucleophilic substitution: The piperidine nitrogen can participate in alkylation or acylation reactions .
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water due to acetyl groups .
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Stability: Stable at room temperature but hygroscopic; storage under inert atmosphere is recommended .
Spectroscopic Data
Biological and Pharmacological Applications
Glycoconjugate Synthesis
The compound serves as a glycosylation agent for:
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Oligosaccharide assembly: Introducing piperidine as a temporary protecting group or functional handle .
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Glycoprotein modification: Attaching sugar moieties to proteins for stability or targeting .
Drug Delivery Systems
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Prodrug design: Acetyl groups mask polar hydroxyls, enhancing cell membrane permeability. Enzymatic hydrolysis releases active metabolites .
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Antimicrobial activity: Analogous GlcNAc derivatives exhibit antileishmanial effects by releasing nitric oxide (NO) in macrophages .
| Parameter | Details | Source |
|---|---|---|
| Toxicity | Not tested; handle as a potential irritant | |
| Storage | -20°C, desiccated, under nitrogen | |
| Stability in solution | Degrades in aqueous media (hydrolysis) |
Comparative Analysis with Analogues
The piperidine moiety in N-(3,4,6-Tri-O-acetyl-β-D-glucopyranosyl) piperidine distinguishes it through enhanced basicity and potential for further functionalization .
Future Directions
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